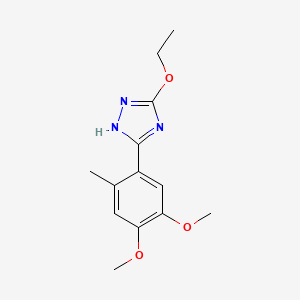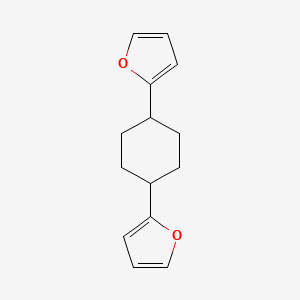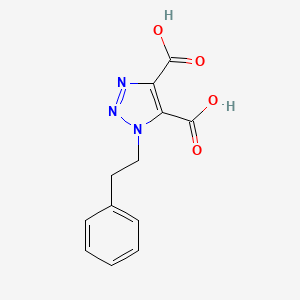
5-(4,5-dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of methoxy and ethoxy groups in its structure contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE typically involves the reaction of 4,5-dimethoxy-2-methylphenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and ethoxy groups can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (2-aminophenyl) (4,5-dimethoxy-2-methylphenyl)-: Similar structure with an aminophenyl group instead of the triazole ring.
(4,5-Dimethoxy-2-methylphenyl)-N-{[3-(4-ethylphenyl)-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N-methylmethanaminium: Contains a similar triazole ring but with different substituents.
Uniqueness
The uniqueness of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
62036-13-9 |
|---|---|
Molekularformel |
C13H17N3O3 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
5-(4,5-dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3O3/c1-5-19-13-14-12(15-16-13)9-7-11(18-4)10(17-3)6-8(9)2/h6-7H,5H2,1-4H3,(H,14,15,16) |
InChI-Schlüssel |
SJGMLUFYVCSNKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NNC(=N1)C2=CC(=C(C=C2C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)










